molecular formula C20H38O11 B10778366 2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol

2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol

Cat. No.: B10778366
M. Wt: 454.5 g/mol
InChI Key: IMFJFQAURAFEAH-ZLSOQEJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydroxy-2-Hydroxymethyl-5-(2-Hydroxy-Nonyl)-Tetrahydro-Furan-2-Yloxy]-6-Hydroxymethyl-Tetra Hydro-Pyran-3,4,5-Triol involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the nonyl side chain. The reaction conditions typically involve the use of protecting groups such as acetals or silyl ethers to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is often carried out using glycosyl donors and acceptors in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for glycosylation reactions, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydroxy-2-Hydroxymethyl-5-(2-Hydroxy-Nonyl)-Tetrahydro-Furan-2-Yloxy]-6-Hydroxymethyl-Tetra Hydro-Pyran-3,4,5-Triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study carbohydrate-protein interactions.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As a surfactant or emulsifier in various formulations.

Mechanism of Action

The mechanism by which 2-[3,4-Dihydroxy-2-Hydroxymethyl-5-(2-Hydroxy-Nonyl)-Tetrahydro-Furan-2-Yloxy]-6-Hydroxymethyl-Tetra Hydro-Pyran-3,4,5-Triol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the carbohydrate moiety of the compound. The pathways involved could include signal transduction pathways that are modulated by the binding of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    Fatty Acyl Glycosides: Compounds with similar structures but different fatty acid or sugar moieties.

    Alkyl Glycosides: Compounds where the fatty acid is replaced with an alkyl group.

    Disaccharides: Compounds with two sugar units linked together.

Uniqueness

The uniqueness of 2-[3,4-Dihydroxy-2-Hydroxymethyl-5-(2-Hydroxy-Nonyl)-Tetrahydro-Furan-2-Yloxy]-6-Hydroxymethyl-Tetra Hydro-Pyran-3,4,5-Triol lies in its specific combination of a nonyl side chain and multiple hydroxyl groups, which may confer unique properties such as enhanced solubility or specific biological activity.

Properties

Molecular Formula

C20H38O11

Molecular Weight

454.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(2R)-2-hydroxynonyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-11(23)8-12-15(25)18(28)20(10-22,30-12)31-19-17(27)16(26)14(24)13(9-21)29-19/h11-19,21-28H,2-10H2,1H3/t11-,12-,13-,14-,15-,16+,17-,18+,19-,20+/m1/s1

InChI Key

IMFJFQAURAFEAH-ZLSOQEJISA-N

Isomeric SMILES

CCCCCCC[C@H](C[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CCCCCCCC(CC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

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